

Introduction: Orchestrating Polyurethane Formation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1,3,5-Tris[3-

Compound Name: (dimethylamino)propyl]hexahydro-
1,3,5-triazine

Cat. No.: B105861

[Get Quote](#)

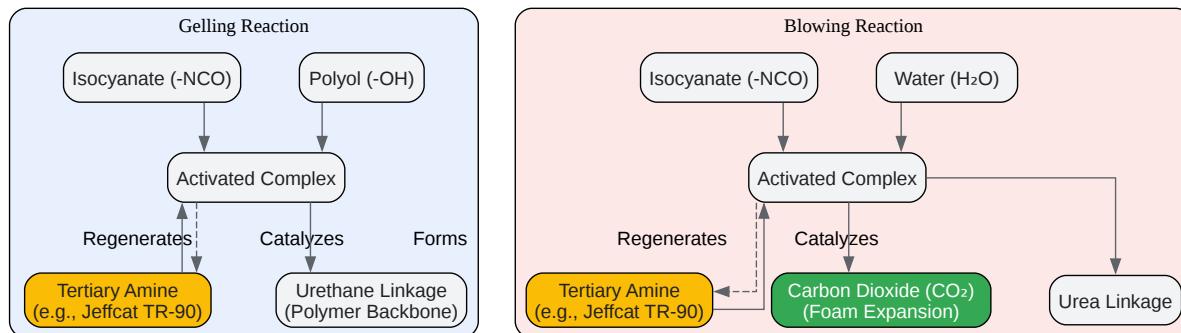
Polyurethane chemistry is fundamentally built upon the exothermic reaction between a polyol (a compound with multiple hydroxyl groups) and an isocyanate (a compound with multiple isocyanate groups, -NCO).[1][2] This polymerization process, while spontaneous, requires precise control to achieve the desired material properties, ranging from flexible foams to rigid elastomers.[1][3] Catalysts are the indispensable conductors of this chemical orchestra, dictating the tempo and balance of the reactions.[1][4] Among the most crucial classes of these catalysts are tertiary amines, which modulate the two foundational reactions in foam production: the gelling reaction (urethane formation) and the blowing reaction (CO₂ generation).[5][6][7]

This guide provides a detailed examination of Jeffcat TR-90, a specialized tertiary amine catalyst developed by Huntsman. We will dissect its chemical nature, explore its specific catalytic mechanism, and delineate its role in optimizing polyurethane formulations, particularly in rigid foam applications where dimensional stability is paramount.

Jeffcat TR-90: Chemical Identity and Properties

Jeffcat TR-90 is chemically identified as 1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine.[8][9][10] This structure features three tertiary amine groups, which are the active catalytic sites. Its physical properties are summarized in the table below, making it suitable for integration into various polyurethane systems.

Property	Value
Chemical Name	1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine
CAS Number	15875-13-5
Appearance	White to off-white powder or liquid
Viscosity @ 25°C	30 cSt
Specific Gravity @ 20/20°C	0.91
Flash Point (PMCC)	>200°F
Chemical Family	Amine


(Data compiled from multiple sources[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#))

The Dual-Reaction Mechanism of Amine Catalysis

To understand the specific function of Jeffcat TR-90, one must first grasp the general mechanism of amine catalysis in polyurethane foam production. The process is a carefully managed competition between two primary reactions:

- Gelling Reaction: The polyol's hydroxyl (-OH) group reacts with the isocyanate (-NCO) group to form the urethane linkage, building the polymer backbone. This reaction increases the viscosity of the mixture, leading to gelation.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)
- Blowing Reaction: Water reacts with the isocyanate (-NCO) group. This forms an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide (CO₂) gas.[\[1\]](#)[\[12\]](#)[\[13\]](#) The CO₂ acts as the blowing agent, creating the cellular foam structure.[\[12\]](#)[\[14\]](#)

Tertiary amines catalyze both reactions by activating the reactants. The lone pair of electrons on the nitrogen atom can interact with either the hydroxyl group of the polyol/water or the isocyanate group, lowering the activation energy for the reaction.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: General mechanism for amine-catalyzed gelling and blowing reactions.

The Specialized Role of Jeffcat TR-90: A Back-End Cure Co-Catalyst

While most amine catalysts influence both reactions to some degree, they exhibit different selectivities. Jeffcat TR-90 is specifically characterized as a back-end cure co-catalyst with moderately active curing and excellent gelling capability.[8][15][16]

- **Co-Catalyst:** It is rarely used alone. Instead, it is blended with other catalysts (e.g., strong blowing catalysts) to fine-tune the overall reaction profile.[10][15][16][17]
- **Back-End Cure:** This term refers to its primary influence during the final stages of polymerization. While other catalysts might provide a fast initial reaction (front-end), Jeffcat TR-90 ensures that the polymerization continues efficiently as the foam solidifies. This complete curing is crucial for developing the final physical properties of the material.
- **Dimensional Stability:** Its most significant contribution is improving the dimensional stability of rigid foams.[8][9][10][15][17][18] An improperly cured foam can shrink or warp after

demolding as the polymer network settles. By ensuring a thorough back-end cure, Jeffcat TR-90 helps to lock the foam's structure in place, preventing post-production defects.[\[18\]](#)

Its molecular structure, a hexahydro-s-triazine, provides a unique steric and basicity profile that favors this strong gelling and back-end activity, making it less volatile and more integrated into the final polymer matrix compared to some other amines.

Applications and Formulation Impact

Jeffcat TR-90 is predominantly used in rigid polyurethane systems where structural integrity is critical.

Primary Applications:

- Rigid Polyurethane Foams: Including spray foam, insulation panels, and appliance insulation.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Packaging Foam Systems: Where predictable and stable foam is needed for protection.[\[8\]](#)[\[18\]](#)
- Microcellular Foams, Elastomers, RIM, and RRIM: Used in automotive parts and other high-performance components.[\[8\]](#)[\[17\]](#)

Impact on Foam Properties:

- Cell Structure: By balancing the gelation reaction, it helps create a uniform, closed-cell structure essential for the insulating properties of rigid foams.
- Physical Properties: A complete cure enhances compressive strength, toughness, and overall durability.[\[11\]](#)
- Processing: It helps shorten demold times by ensuring the foam achieves structural integrity more quickly.[\[10\]](#)

In a typical formulation, amine catalysts like Jeffcat TR-90 are used at levels between 0.1% and 5.0% of the polyol weight, depending on the desired reactivity and the other components in the system.[\[20\]](#)[\[21\]](#)

Experimental Protocol: Evaluating Catalyst Performance

To assess the impact of Jeffcat TR-90 on a polyurethane system, a standardized laboratory foam test can be conducted. This protocol allows for the measurement of key reaction profile parameters.

Materials & Equipment:

- Polyether Polyol (suitable for rigid foams)
- Polymeric MDI (pMDI)
- Deionized Water (blowing agent)
- Silicone Surfactant (cell stabilizer)
- Jeffcat TR-90 and any co-catalysts
- Digital scale, mixing cup, mechanical stirrer (2000+ RPM), stopwatch, fume hood.

Step-by-Step Methodology:

- Premix Preparation: In a mixing cup, accurately weigh and combine the polyol, water, surfactant, and Jeffcat TR-90.
- Mixing: Mix these components thoroughly for 30 seconds to ensure a homogenous "B-side" premix.
- Isocyanate Addition: Add the pre-weighed pMDI ("A-side") to the B-side premix.
- High-Speed Mixing: Immediately begin high-speed stirring and start the stopwatch. Mix for 5-10 seconds until the components are fully incorporated.
- Observation: Pour the reacting mixture into a mold or a larger cup and record the following times:
 - Cream Time: The point at which the mixture turns creamy and starts to rise.

- Gel Time: The point at which fine strings of polymer can be pulled from the foam with a probe.
- Tack-Free Time: The point at which the foam surface is no longer sticky to the touch.
- Curing & Analysis: Allow the foam to cure fully (typically 24 hours) before cutting and measuring properties like free-rise density and dimensional stability.

Caption: Experimental workflow for evaluating polyurethane catalyst performance.

Analytical Characterization Techniques

To move beyond simple observation, researchers employ a suite of analytical techniques to characterize the catalyzed reaction and the final product.

Technique	Purpose
FTIR Spectroscopy	Monitors the disappearance of the isocyanate peak ($\sim 2270 \text{ cm}^{-1}$) and the appearance of urethane/urea peaks to track reaction kinetics. [22]
Rheometry	Measures the change in viscosity over time, providing precise data on the gelation point.
DSC / TGA	Determines thermal properties like glass transition temperature (Tg) and thermal stability of the cured polymer. [22]
SEM	Visualizes the foam's cellular morphology, including cell size, shape, and uniformity, which are influenced by the catalyst balance. [22] [23]
GPC	Determines the molecular weight and distribution of the polyurethane polymer. [22] [24]

Safety and Handling Considerations

Like most tertiary amine catalysts, Jeffcat TR-90 requires careful handling. It is a corrosive and alkaline liquid that can cause skin and eye irritation or burns upon contact.[21] Repeated or prolonged exposure may lead to dermatitis.[21]

Key Handling Precautions:

- Use in a well-ventilated area to avoid inhaling vapors.[11]
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and protective clothing.[11]
- Avoid contact with copper and its alloys (brass, bronze), as amines can be corrosive to them. [21]
- Store in a cool, dry place away from heat and open flames.
- Consult the manufacturer's Safety Data Sheet (SDS) for complete handling and emergency information.[11]

Conclusion

Jeffcat TR-90 serves a highly specialized and critical role in the formulation of high-performance polyurethane materials. Its identity as a 1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine provides a unique catalytic activity that promotes a strong gelling reaction and a thorough back-end cure. This function is instrumental in achieving superior dimensional stability, particularly in rigid foam systems. By understanding its mechanism as a co-catalyst, formulators can strategically balance the complex interplay of the gelling and blowing reactions, leading to products with enhanced structural integrity, optimized processing characteristics, and reliable end-use performance.

References

- Huntsman. (2024, February 14). JEFFCAT® TR-90 (Initiator)
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
- Mingxu Chemicals. (2024, October 29).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA.

- Balancing gel and blow reactions in flexible polyurethane foam: a comprehensive guide to two-component c
- How Do Tertiary Amine Catalysts Optimize Polyurethane Foam Production? (2025, July 22).
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- Huntsman. (n.d.).
- Huntsman. (n.d.).
- Reaction principle of tertiary amine c
- Mechanism of Foaming in Polyurethane Foam Sealant. (2025, August 4). Bolg.
- Mechanism of urethane formation (gelling reaction) catalyzed by organometallic compound[4]. (n.d.). ResearchGate.
- The Role of Amine Catalysts in Polyurethane Foam: A Technical Deep Dive. (n.d.).
- Understanding Polyurethane Catalysts and How They Work. (2024, November 12).
- Lawrence Industries. (n.d.). The chemistry of polyurethanes.
- Alfa Chemicals Industrial. (n.d.).
- Huntsman. (n.d.).
- Mingxu Chemicals. (2025, February 18). Introduction to the Gelation Reaction in Polyurethane Foam Production.
- THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZ
- Hunstman Jeffcat C
- Gel Permeation Chromatographic Analysis of Polyurethane Prepolymer Synthesis Kinetics. 1.
- Mechanism and catalysis of urethane form
- What analytical techniques are commonly used to analyze the composition of polyurethane m
- katalis jeffcat tr-90 cas101426-11-0. (2023, July 4). BDMAEE.
- Green Amines' Polyurethane Catalysts & Specialty Amines. (2024, August 19).
- JR Hess Company. (n.d.). JEFFADD™ additives.
- ANALYTICAL CHARACTERIZATION OF POLYURETHANES | Request PDF. (n.d.).
- Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degrad
- polyurethane triazine catalyst/jeffcat tr-90. (2023, November 9).
- Additives and Catalysts VOC Low-Emission Automotive Polyurethanes. (n.d.). Feiplar.
- Guidance Table For Polyurethane Catalys. (n.d.). MOFAN POLYURETHANE CO., LTD..
- Huntsman. (n.d.).
- CAMPUSplastics. (n.d.).
- CRC Industries. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. I-i.co.uk [I-i.co.uk]
- 2. News - Introduction to the Gelation Reaction in Polyurethane Foam Production [mingxuchem.com]
- 3. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. Mechanism and catalysis of urethane formation [ebrary.net]
- 8. specialchem.com [specialchem.com]
- 9. scribd.com [scribd.com]
- 10. jrheesco.com [jrheesco.com]
- 11. jw.bdmaee.net [jw.bdmaee.net]
- 12. Mechanism of Foaming in Polyurethane Foam Sealant - Bolg- Bilin New Materials Manufacturing Co., Ltd [bilinmfg.com]
- 13. osti.gov [osti.gov]
- 14. nbinno.com [nbinno.com]
- 15. Polymer Additives Functions Catalysts - Elastomer Additives - Elastomers - Huntsman [products.huntsman.com]
- 16. Guidance Table For Polyurethane Catalys - MOFAN POLYURETHANE CO., LTD. [mofanpu.com]
- 17. scribd.com [scribd.com]
- 18. Huntsman - JEFFCAT TR-90 [products.huntsman.com]
- 19. alfa-chemicals.co.uk [alfa-chemicals.co.uk]

- 20. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 21. americanchemistry.com [americanchemistry.com]
- 22. What analytical techniques are commonly used to analyze the composition of polyurethane materials? [deesev.com]
- 23. Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Introduction: Orchestrating Polyurethane Formation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105861#jeffcat-tr-90-mechanism-as-a-polyurethane-catalyst]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com